molecular formula C12H22N2 B5113648 1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine

1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine

Cat. No. B5113648
M. Wt: 194.32 g/mol
InChI Key: RAWVLJSYXIAGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a bicyclic piperazine derivative that has been shown to have potential therapeutic applications in various fields of medicine. In 2.1]hept-2-yl-4-methylpiperazine.

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine is not fully understood. However, it has been suggested that this compound acts as a modulator of GABAergic neurotransmission. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This may explain the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which may explain its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in high yield and purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
One of the limitations of using 1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine in lab experiments is its potential toxicity. This compound has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine. One potential direction is the investigation of this compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for therapeutic use.

Synthesis Methods

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine involves the reaction of 4-methylpiperazine with bicyclo[2.2.1]hept-2-ene in the presence of a catalyst. This reaction yields the desired compound in high yield and purity. The synthesis of this compound has been well-established in the literature, and it is readily available for research purposes.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine has been studied extensively for its potential therapeutic applications. This compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-13-4-6-14(7-5-13)12-9-10-2-3-11(12)8-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVLJSYXIAGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5461715

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